N-[2-(3-methoxyphenyl)ethyl]benzamide
Description
N-[2-(3-Methoxyphenyl)ethyl]benzamide is a benzamide derivative characterized by a benzamide group linked via an ethyl chain to a 3-methoxyphenyl moiety. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted LogP ≈ 2.5–3.0) and a molecular weight of 269.33 g/mol.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-5-6-13(12-15)10-11-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHBAOWCRQQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Schotten-Baumann reaction, traditionally conducted in organic solvents, has been adapted for aqueous-phase synthesis of benzamides. A patented method for preparing N-(2-phenylethyl)benzamide (CN103288667A) demonstrates this approach, achieving a 98.5% yield by reacting benzoyl chloride with phenethylamine in aqueous sodium hydroxide. For N-[2-(3-methoxyphenyl)ethyl]benzamide, the analogous pathway involves:
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Base Activation : Dissolving 3-methoxyphenethylamine in aqueous NaOH to deprotonate the amine.
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Acylation : Slow addition of benzoyl chloride under ice-cooling (≤10°C) to minimize hydrolysis.
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Neutralization and Isolation : Filtration followed by vacuum drying to obtain the product.
Key advantages include the elimination of organic solvents and simplified purification. The methoxy group remains stable under these alkaline conditions due to its electron-donating nature, which mitigates hydrolysis risks.
Table 1: Optimized Parameters for Aqueous-Phase Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C (acyl chloride addition) | Prevents exothermic side reactions |
| Molar Ratio (Amine:NaOH) | 1:1.5–3 | Ensures complete amine activation |
| Drying Conditions | 70–80°C under vacuum | Removes residual moisture |
Isatoic Anhydride Ring-Opening Pathway
Methodology and Mechanistic Insights
Isatoic anhydride serves as a versatile precursor for benzamide synthesis. In a study synthesizing 2-amino-N-(2-phenylethyl)-benzamide, isatoic anhydride reacted with phenethylamine in dioxane under reflux, yielding 85% product. Adapting this for this compound involves:
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Nucleophilic Attack : 3-Methoxyphenethylamine opens the anhydride ring, forming a tetrahedral intermediate.
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Decarboxylation : Loss of CO₂ generates the benzamide backbone.
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Work-Up : Precipitation with hot water and chromatography for purity.
This method is advantageous for introducing ortho-substituents but requires careful temperature control to avoid byproducts like dimerized amines.
Table 2: Comparative Analysis of Synthesis Routes
Industrial vs. Laboratory-Scale Production
Industrial Optimization Strategies
The aqueous-phase method is preferred for large-scale production due to its solvent-free nature and compatibility with continuous flow reactors. Key industrial modifications include:
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Catalyst Recycling : Recovering NaOH via ion-exchange resins.
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In-Line Monitoring : Using FTIR to track benzoyl chloride consumption.
In contrast, the isatoic anhydride route is reserved for small-scale syntheses requiring high purity, such as pharmaceutical intermediates.
Challenges and Mitigation Strategies
Hydrolysis of Benzoyl Chloride
Excessive water content or elevated temperatures during acylation can hydrolyze benzoyl chloride to benzoic acid. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[2-(3-hydroxyphenyl)ethyl]benzamide.
Reduction: Formation of N-[2-(3-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H19NO3
- Key Functional Groups : Benzamide moiety, methoxy groups
- Physical Properties : The compound is characterized by its solubility in organic solvents like ethanol and dichloromethane but is insoluble in water.
Medicinal Chemistry
N-[2-(3-methoxyphenyl)ethyl]benzamide has been investigated for its pharmacological properties, particularly its potential as an anticancer and anti-inflammatory agent. Studies suggest that similar benzamide derivatives exhibit significant biological activities:
- Anticancer Activity : Research indicates that benzamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown effectiveness against breast and colon cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity . In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential therapeutic applications in treating infections caused by resistant strains .
Biological Interactions
Studies have focused on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific receptors or enzymes can lead to modulation of biological pathways, which is crucial for drug development .
Case Study 1: Anticancer Activity Evaluation
A study evaluated various benzamide derivatives, including this compound, for their anticancer properties. The findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed significant activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a new therapeutic agent .
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiparasitic Activity
- N-[2-(1H-Indol-3-yl)ethyl]benzamide (): This analog replaces the 3-methoxyphenyl group with an indole ring. However, it lacks intrinsic activity in modulating parasite cycle progression alone . Key Difference: The indole moiety enhances interaction with melatonin pathways, unlike the methoxy group in the target compound.
Nitazoxanide ():
A nitro-thiazole benzamide derivative (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) with broad antiparasitic activity. Its nitro group is critical for disrupting pyruvate:ferredoxin oxidoreductase in parasites.
Anticancer and Sigma Receptor Binding
- N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) (): A sigma receptor ligand with high affinity (Kd = 5.80 nM) for prostate cancer cells (DU-145). Structural Insight: The iodine and piperidinyl groups enhance sigma receptor binding, whereas the target compound’s methoxy group may reduce steric hindrance for receptor interactions .
- 2-Azetidinone Derivatives (): Derivatives like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibit moderate anticancer activity against breast cancer (MCF7) cells. The azetidinone ring introduces conformational rigidity, unlike the flexible ethyl linker in the target compound .
Antioxidant Activity
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) (): This analog features three hydroxyl groups on the benzamide ring and a 4-hydroxyphenethyl chain. It demonstrates potent antioxidant activity, with IC50 values of 22.8 μM (DPPH radical scavenging) and 2.5 μM (superoxide radical scavenging), outperforming ascorbic acid. Key Contrast: Hydroxyl groups in THHEB enhance electron donation for radical quenching, while the methoxy group in the target compound may act as a weaker electron donor .
Antimicrobial Activity
N-(3-Trifluoromethylphenyl)benzamide Derivatives ():
Substitution with trifluoromethyl groups improves lipophilicity and microbial membrane penetration. For example, 2-hydroxy-N-(3-trifluoromethylphenyl)benzamide derivatives show activity against Gram-positive bacteria and fungi.- Imidazolidinone-Benzamide Hybrids (): Compounds like N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)benzamide exhibit antifungal activity against Candida albicans (MIC = 16–32 μg/mL). The thioxoimidazolidinone ring introduces hydrogen-bonding capacity absent in the target compound .
Q & A
Q. What are the common synthetic routes for N-[2-(3-methoxyphenyl)ethyl]benzamide?
Methodological Answer: The synthesis typically involves a two-step process:
Preparation of 2-(3-Methoxyphenyl)ethylamine :
- Synthesized via reduction of 3-methoxyphenylacetonitrile using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂) .
Coupling with Benzoyl Chloride :
- React 2-(3-methoxyphenyl)ethylamine with benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to form the amide bond.
- Key Conditions : Room temperature, 2–4 hours, inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | LiAlH₄, THF, reflux | 75–85 | >95% |
| 2 | Benzoyl chloride, DCM, Et₃N | 90–95 | >98% |
Q. How is the structural identity of this compound confirmed?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–7.4 ppm (benzamide protons), δ 6.8–6.6 ppm (3-methoxyphenyl aromatic protons), and δ 3.8 ppm (methoxy group) .
- ¹³C NMR : Carbonyl signal at ~168 ppm confirms amide formation .
- X-ray Crystallography :
- Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and α = 98.537° .
Critical Note : Ensure purity (>95%) via HPLC before structural analysis to avoid misinterpretation of signals.
Advanced Research Questions
Q. How do substituent modifications on the benzamide scaffold influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies focus on:
Q. Example :
Q. How should researchers design assays to evaluate antitumor activity?
Methodological Answer:
- In Vitro Assays :
- Cell Viability : Use MTT or resazurin assays in HeLa or MCF-7 cell lines.
- Apoptosis Detection : Annexin V/PI staining combined with caspase-3 activation assays .
- In Vivo Models :
Q. Key Controls :
- Include positive controls (e.g., doxorubicin) and vehicle-only groups.
- Validate target engagement via Western blotting (e.g., PARP cleavage for apoptosis).
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) .
- Compound Purity : Ensure ≥98% purity (HPLC-MS) to exclude confounding byproducts .
- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and report passage numbers.
Q. Case Study :
Q. What computational tools predict the compound’s interactions with biological targets?
Methodological Answer:
Q. Example :
- Docking scores for This compound with COX-2 (ΔG = -9.2 kcal/mol) suggest anti-inflammatory potential, validated via COX-2 inhibition assays .
Data Contradiction Analysis
Example Conflict : Divergent results in metabolic stability assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
